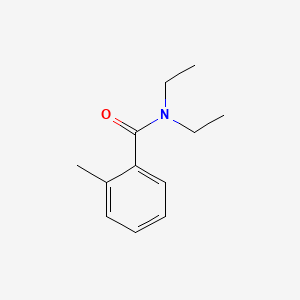

N,N-Diethyl-2-methylbenzamide

描述

属性

IUPAC Name |

N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYQDJOFVBGZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865298 | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-04-3, 26545-51-7 | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-DETA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-N,N-DIETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multi-Modal Neuromodulatory Action of N,N-Diethyl-2-methylbenzamide (DEET): A Technical Guide

Introduction: Beyond a Simple Repellent

For over six decades, N,N-Diethyl-2-methylbenzamide (DEET) has remained the gold standard in insect repellents, demonstrating broad-spectrum efficacy against a range of disease vectors.[1] Its discovery by the U.S. Department of Agriculture for military use in 1946 and subsequent registration for public use in 1957 marked a turning point in the prevention of vector-borne diseases like malaria, dengue fever, and Zika virus.[2] Despite its long-standing use, the precise mechanism of action of DEET is far from simple and has been a subject of intense scientific investigation and debate.[3] This guide provides an in-depth technical exploration of the current understanding of DEET's mechanism of action, moving beyond the simplistic notion of a mere "repellent" to a more nuanced view of a sophisticated neuromodulator that acts on multiple sensory pathways in insects. We will delve into the molecular targets, the competing hypotheses of its olfactory action, its role as a contact chemorepellent, and the key experimental methodologies that have been instrumental in unraveling its complexities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DEET's intricate interaction with the insect nervous system.

The Olfactory Conundrum: Competing and Complementary Mechanisms

DEET's effectiveness at a distance is primarily attributed to its interaction with the insect olfactory system.[3] However, the exact nature of this interaction is multifaceted, with several proposed hypotheses that are not necessarily mutually exclusive.

Hypothesis 1: The "Jamming" or "Confusant" Effect

One of the earliest and most widely studied hypotheses posits that DEET "jams" or "confuses" the insect's olfactory senses, making it difficult for them to locate a host.[4] This theory suggests that DEET doesn't necessarily act as a classic repellent that insects actively avoid on its own, but rather interferes with the detection of attractive host odors, such as lactic acid and carbon dioxide.[1][4]

Molecular Target: Odorant Receptors (ORs) and the Orco Co-receptor

The primary molecular targets for this "confusant" effect are the insect odorant receptors (ORs).[5] Insect ORs are heteromeric ligand-gated ion channels, typically composed of a variable, odor-specific OR subunit and a highly conserved co-receptor known as Orco (formerly OR83b).[3][5] Electrophysiological studies have demonstrated that DEET can inhibit the odor-evoked activity of these OR complexes.[5] For instance, DEET has been shown to block the electrophysiological responses of olfactory sensory neurons to attractive odors in both Anopheles gambiae and Drosophila melanogaster.[5] This inhibition of odor-evoked currents effectively masks the host's chemical signature, rendering it "invisible" to the insect.[5]

The critical role of the Orco co-receptor in this process has been confirmed through genetic studies.[5] In Drosophila, the inhibitory effect of DEET on behavioral attraction to food odors is dependent on the presence of a functional Orco protein.[5] This suggests that DEET's modulatory effect is a general feature of Orco-containing receptor complexes.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

A cornerstone technique for characterizing the interaction of DEET with insect ORs is the heterologous expression of these receptors in Xenopus laevis oocytes, followed by two-electrode voltage clamp (TEVC) electrophysiology.[6] This system allows for the precise measurement of ion channel activity in response to specific odorants and modulators like DEET.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Analysis of DEET's effect on Odorant Receptors

-

Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Manually separate individual oocytes and incubate them in Barth's solution.

-

-

cRNA Injection:

-

Synthesize capped cRNAs for the specific OR and Orco subunits from linearized plasmids.

-

Inject a precise amount of the OR and Orco cRNA mixture into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 3-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Stimulus Application and Data Acquisition:

-

Apply a pulse of an attractive odorant (e.g., 1-octen-3-ol) to elicit a baseline inward current.

-

After a washout period, co-apply the same concentration of the odorant with varying concentrations of DEET.

-

Record the resulting currents and measure the peak amplitude.

-

Calculate the percentage of inhibition caused by DEET at each concentration.

-

-

Data Analysis:

-

Generate dose-response curves for DEET's inhibitory effect.

-

Calculate the IC50 value to quantify the potency of DEET's inhibition of the specific OR complex.

-

Hypothesis 2: The "Smell and Avoid" Mechanism

Contrasting the "confusant" hypothesis, the "smell and avoid" model proposes that insects possess specific olfactory pathways that directly detect DEET as an aversive chemical, triggering an innate avoidance behavior.[1] This suggests that DEET is not just a modulator of other odor responses, but a primary repellent odorant itself.

Molecular Targets: Ionotropic Receptors (IRs) and Specific Odorant Receptors (ORs)

Evidence for this hypothesis comes from the identification of specific receptors that are activated by DEET. In Drosophila melanogaster, the ionotropic receptor Ir40a , expressed in sensory neurons within a region of the antenna called the sacculus, has been identified as a key DEET chemosensor.[1][7] Knockdown of Ir40a or silencing of the Ir40a-expressing neurons leads to a loss of DEET avoidance behavior in flies.[7]

More recently, in the Southern house mosquito, Culex quinquefasciatus, the odorant receptor CquiOR136 has been identified as a specific receptor for DEET.[8] Knockdown of CquiOR136 expression resulted in a significant reduction in electroantennographic responses to DEET and a complete loss of repellency, while knockdown of the mosquito's Ir40a homolog had no effect.[8] This indicates that the specific molecular targets for DEET detection can vary between insect species.

Contact Chemorepellency: The Role of Gustatory Receptors

In addition to its action at a distance, DEET is a potent contact repellent, deterring insects from feeding upon direct contact.[9] This mode of action is mediated by the gustatory (taste) system.

Molecular Target: Bitter Taste Receptors (GRs)

Studies in Drosophila have shown that DEET activates bitter-sensing gustatory receptor neurons (GRNs).[1] This activation requires a suite of bitter taste receptors, including Gr66a .[1] When DEET is added to a sugar solution, it significantly reduces the proboscis extension reflex in flies, demonstrating its potent anti-feedant properties.[1] This indicates that DEET elicits a "bitter" taste to insects, triggering feeding avoidance. Similar mechanisms are likely at play in mosquitoes, where DEET has been shown to activate bitter taste neurons in the labellum.[1][9]

Other Potential Neurological Targets

While the primary modes of repellency are mediated by olfactory and gustatory receptors, some research has explored other potential neurological targets of DEET, particularly in the context of its potential toxicity at high concentrations.

-

Acetylcholinesterase (AChE): Some studies have suggested that DEET can act as a weak inhibitor of acetylcholinesterase, an enzyme critical for synaptic transmission.[10] However, the concentrations required for significant inhibition are generally much higher than those needed for repellency, suggesting this is not its primary mode of action.[10]

-

Octopamine Receptors: There is evidence that DEET may interact with octopaminergic systems in insects.[10] Phentolamine, an octopamine receptor antagonist, can block the neuroexcitatory effects of DEET in the central nervous system of housefly larvae.[10] This interaction may contribute to the toxic effects of DEET at high doses but is less likely to be involved in its repellent activity at typical concentrations.[10]

Summary of DEET's Molecular Targets and Proposed Mechanisms

| Sensory System | Proposed Mechanism | Primary Molecular Target(s) | Key Insect Models | Supporting Evidence |

| Olfactory | Confusant/Jamming | Odorant Receptors (ORs) + Orco | Anopheles gambiae, Drosophila melanogaster | Inhibition of odor-evoked currents in ORNs; requires Orco.[5] |

| Olfactory | Smell and Avoid | Ionotropic Receptor Ir40a | Drosophila melanogaster | Knockdown of Ir40a abolishes DEET avoidance.[7] |

| Olfactory | Smell and Avoid | Odorant Receptor CquiOR136 | Culex quinquefasciatus | Knockdown of CquiOR136 eliminates DEET repellency.[8] |

| Gustatory | Contact Repellency | Gustatory Receptors (e.g., Gr66a) | Drosophila melanogaster, Aedes aegypti | Activation of bitter taste neurons; inhibition of feeding.[1] |

| Central Nervous System | Neuroexcitation/Toxicity | Octopamine Receptors | Musca domestica | Blockade of DEET-induced neuroexcitation by octopamine antagonist.[10] |

| Central Nervous System | Neurotoxicity | Acetylcholinesterase (AChE) | Drosophila melanogaster, Musca domestica | Weak inhibition at high concentrations (mM range).[10] |

Conclusion and Future Directions

The mechanism of action of N,N-Diethyl-2-methylbenzamide is a compelling example of a multi-modal chemical ecology interaction. It is now clear that DEET does not possess a single, simple mode of action. Instead, its remarkable efficacy stems from its ability to disrupt insect behavior through multiple sensory pathways simultaneously. It can render a host "invisible" by jamming the perception of attractive odors, while also acting as a primary aversive odorant that insects actively avoid. Upon contact, it triggers a bitter taste response that deters feeding.

This complex and multi-faceted mechanism presents both challenges and opportunities for the development of next-generation insect repellents. A thorough understanding of these distinct molecular targets—the specific ORs, IRs, and GRs—is paramount. Future research should focus on:

-

Structural Biology: Elucidating the high-resolution structures of DEET in complex with its various receptor targets to understand the molecular basis of their interaction.

-

Comparative Genomics and Physiology: Identifying the DEET receptors in a wider range of medically important arthropod vectors to understand the basis for its broad-spectrum activity.

-

Synergistic Formulations: Designing novel repellent blends that target multiple sensory pathways with greater efficacy and specificity than DEET alone.

By continuing to unravel the intricate neuromodulatory effects of DEET, the scientific community can pave the way for the rational design of safer, more effective, and longer-lasting repellents to combat the global threat of vector-borne diseases.

References

-

DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC, PubMed Central, NIH. [Link]

-

Pellegrino, M., et al. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature. [Link]

-

Xu, P., et al. (2014). Mosquito odorant receptor for DEET and methyl jasmonate. PNAS. [Link]

-

Afify, A., et al. (2020). Interactions of DEET and Novel Repellents with Mosquito Odorant Receptors. Smith Scholarworks. [Link]

-

Wheeler Scientific. (2024). Why Mosquitoes Can't Find You When You Wear DEET. YouTube. [Link]

-

Ditzen, M., et al. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science. [Link]

-

Kain, P., et al. (2013). Odour receptors and neurons for DEET and new insect repellents. Nature. [Link]

-

Afify, A., et al. (2020). Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors. Journal of Medical Entomology. [Link]

-

Wikipedia contributors. (2024). Aedes aegypti. Wikipedia, The Free Encyclopedia. [Link]

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE. [Link]

-

Lee, Y., et al. (2010). Avoiding DEET through Insect Gustatory Receptors. Neuron. [Link]

-

Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. PNAS. [Link]

-

National Pesticide Information Center. (2008). DEET General Fact Sheet. Oregon State University Extension Services. [Link]

-

U.S. Environmental Protection Agency. (2022). DEET. US EPA. [Link]

-

Corbel, V., et al. (2009). Cellular and molecular mechanisms of DEET toxicity and disease-carrying insect vectors: a review. Current Opinion in Infectious Diseases. [Link]

Sources

- 1. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Interactions of DEET and Novel Repellents with Mosquito Odorant Recept" by Gariel G. Grant, Rachel R. Estrera et al. [scholarworks.smith.edu]

- 7. scispace.com [scispace.com]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to N,N-Diethyl-2-methylbenzamide: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Diethyl-2-methylbenzamide (CAS 2728-04-3), a substituted aromatic amide. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

N,N-Diethyl-2-methylbenzamide, an isomer of the common insect repellent N,N-Diethyl-3-methylbenzamide (DEET), possesses a molecular structure that presents interesting features for spectroscopic analysis.[1] Accurate characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. The strategic placement of the methyl group at the ortho position relative to the amide functionality introduces steric and electronic effects that are discernible through modern spectroscopic techniques. This guide will dissect the NMR, IR, and MS data to build a complete structural picture of the molecule.

Analytical Workflow for Structural Elucidation

The comprehensive characterization of N,N-Diethyl-2-methylbenzamide relies on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for the spectroscopic characterization of N,N-Diethyl-2-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol

-

Sample Preparation: A sample of N,N-Diethyl-2-methylbenzamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained with a greater number of scans (e.g., 1024 or more) to enhance the signal of the less sensitive ¹³C nuclei.

¹H NMR Spectral Interpretation

A notable characteristic of N,N-dialkylbenzamides is the restricted rotation around the carbonyl-nitrogen (C-N) amide bond due to its partial double bond character.[2] This restricted rotation can lead to magnetic non-equivalence of the two ethyl groups, resulting in separate signals for the diastereotopic methylene protons and, in some cases, the methyl protons.

Expected ¹H NMR Data for N,N-Diethyl-2-methylbenzamide:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparison with 3-methyl isomer |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (H-3, H-4, H-5, H-6) | The ortho-methyl group will influence the splitting pattern and chemical shifts of the adjacent aromatic protons compared to the meta-isomer. |

| ~3.5 | Broad Singlet | 2H | Methylene protons (-NCH₂CH₃) | Due to restricted C-N bond rotation, the two methylene groups are in different chemical environments. One will be cis and the other trans to the carbonyl oxygen. |

| ~3.2 | Broad Singlet | 2H | Methylene protons (-NCH₂CH₃) | The second set of methylene protons, experiencing a different shielding effect. |

| ~2.4 | Singlet | 3H | Aromatic methyl protons (Ar-CH₃) | The chemical shift is typical for a methyl group attached to an aromatic ring. |

| ~1.1-1.3 | Multiplet | 6H | Ethyl methyl protons (-NCH₂CH₃) | The two methyl groups of the ethyl substituents may appear as overlapping triplets or a more complex multiplet. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers insights into their electronic environment.

¹³C NMR Data for N,N-Diethyl-2-methylbenzamide: [3]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 171.5 | Carbonyl carbon (C=O) | The downfield chemical shift is characteristic of a carbonyl carbon in an amide. |

| 138.2 | Quaternary aromatic carbon (C-1) | Attached to the carbonyl group. |

| 137.3 | Quaternary aromatic carbon (C-2) | Attached to the methyl group. |

| 129.8 | Aromatic CH | |

| 128.2 | Aromatic CH | |

| 126.9 | Aromatic CH | |

| 123.2 | Aromatic CH | |

| 43.3 | Methylene carbon (-NCH₂CH₃) | The non-equivalence of the ethyl groups due to restricted rotation results in two distinct signals for the methylene carbons. |

| 39.2 | Methylene carbon (-NCH₂CH₃) | |

| 21.4 | Aromatic methyl carbon (Ar-CH₃) | Typical chemical shift for a methyl group on a benzene ring. |

| 14.2 | Ethyl methyl carbon (-NCH₂CH₃) | The two methyl groups of the ethyl substituents also show slight non-equivalence. |

| 13.0 | Ethyl methyl carbon (-NCH₂CH₃) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: A small drop of neat liquid N,N-Diethyl-2-methylbenzamide is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of N,N-Diethyl-2-methylbenzamide is expected to be dominated by the strong absorption of the carbonyl group and the various C-H and C-N stretching and bending vibrations.

Expected IR Absorption Bands for N,N-Diethyl-2-methylbenzamide:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970-2930 | C-H stretch | Aliphatic (ethyl and methyl groups) |

| ~1630 | C=O stretch (Amide I band) | Tertiary amide |

| ~1450 | C-H bend | Aliphatic (CH₂ and CH₃) |

| ~1280 | C-N stretch | Amide |

| ~750 | C-H bend | Ortho-disubstituted aromatic ring |

The most prominent feature in the IR spectrum is the strong amide I band (C=O stretch) around 1630 cm⁻¹. The position of this band is characteristic of a tertiary amide. The C-H stretching vibrations of the ethyl and methyl groups are observed just below 3000 cm⁻¹. The out-of-plane C-H bending vibration around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used. The sample can be introduced via direct infusion or through a gas chromatography (GC) column for separation prior to analysis.

-

Ionization: Electron ionization at 70 eV is a standard method for generating fragment ions.

Mass Spectrum Interpretation

The mass spectrum of N,N-Diethyl-2-methylbenzamide will show a molecular ion peak (M⁺) corresponding to its molecular weight (191.27 g/mol ).[3] The fragmentation pattern is influenced by the stability of the resulting ions.

Mass Spectrometry Data for N,N-Diethyl-2-methylbenzamide: [3]

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular ion) |

| 176 | [M - CH₃]⁺ |

| 119 | [M - N(CH₂CH₃)₂]⁺ (Acylium ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The base peak in the mass spectrum is often the acylium ion at m/z 119, formed by the cleavage of the C-N bond. Another significant fragment is the tropylium ion at m/z 91, which is a common fragment for toluene derivatives.

Caption: Proposed mass spectrometry fragmentation pathway for N,N-Diethyl-2-methylbenzamide.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and detailed structural confirmation of N,N-Diethyl-2-methylbenzamide. The ¹³C NMR and mass spectrometry data directly support the assigned structure, while a comparative analysis with the 3-methyl isomer allows for a confident prediction of the ¹H NMR and IR spectral features. The characteristic non-equivalence of the ethyl groups in the NMR spectra and the prominent amide I band in the IR spectrum are key spectroscopic signatures for this class of compounds. This guide serves as a comprehensive reference for the spectroscopic characterization of N,N-Diethyl-2-methylbenzamide and provides a foundational methodology for the analysis of related molecules.

References

-

PubChem. 2-Methyl-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]

-

Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link]

Sources

N,N-Diethyl-2-methylbenzamide CAS number 2728-04-3 properties

An In-depth Technical Guide to N,N-Diethyl-2-methylbenzamide (CAS: 2728-04-3)

Introduction

N,N-Diethyl-2-methylbenzamide (CAS: 2728-04-3), also known as N,N-Diethyl-o-toluamide or o-DEET, is an organic compound belonging to the substituted benzamide family.[1] It is a structural isomer of the widely known and ubiquitously used insect repellent, N,N-Diethyl-m-toluamide (DEET). The key structural difference lies in the position of the methyl group on the benzene ring; in this case, it is at the ortho- (position 2) position relative to the diethylamide moiety.[2] This seemingly minor positional change can influence the molecule's physicochemical properties, biological activity, and toxicological profile compared to its meta- and para-isomers. While not as commercially prevalent as DEET, N,N-Diethyl-2-methylbenzamide holds significant interest for researchers studying structure-activity relationships in repellents, developing novel formulations, or exploring alternative active ingredients. This guide provides a comprehensive technical overview of its properties, synthesis, and biological context.

Physicochemical and Spectroscopic Properties

The physical state and chemical characteristics of a compound are foundational to its application and handling. The ortho-position of the methyl group sterically influences the conformation of the diethylamide group, which in turn affects intermolecular forces and bulk properties like boiling point and vapor pressure.

Physical Properties

A summary of the key physicochemical properties for N,N-Diethyl-2-methylbenzamide is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2728-04-3 | [1][3] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | Liquid at room temperature | [2] |

| Density | 0.985 g/cm³ | [2] |

| Boiling Point | 316.7 °C at 760 mmHg | [2] |

| Melting Point | -45 °C (-49 °F) (Pour Point) | [2] |

| Flash Point | 139.8 °C | [2] |

| Solubility | Insoluble in water; soluble in most organic solvents like alcohol, ether, and benzene. | [2] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the phenomenon of hindered rotation around the carbonyl-nitrogen (C-N) amide bond. This partial double-bond character makes the two ethyl groups magnetically non-equivalent at room temperature.[4]

-

Aromatic Protons (δ ≈ 7.0-7.4 ppm): Four protons on the benzene ring would appear as a complex multiplet.

-

Methylene Protons (-CH₂-) (δ ≈ 3.2-3.6 ppm): Two distinct, broad quartets are expected for the two non-equivalent CH₂ groups of the ethyl substituents.

-

Methyl Protons (Aromatic) (δ ≈ 2.3 ppm): A singlet corresponding to the three protons of the ortho-methyl group.

-

Methyl Protons (Ethyl) (δ ≈ 1.1-1.3 ppm): Two distinct, broad triplets are expected for the two non-equivalent CH₃ groups of the ethyl substituents.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): PubChem indicates the availability of ¹³C NMR data.[1] The spectrum would show 12 distinct carbon signals.

-

Carbonyl Carbon (C=O) (δ ≈ 170 ppm): The amide carbonyl carbon would appear significantly downfield.

-

Aromatic Carbons (δ ≈ 125-140 ppm): Six signals for the aromatic carbons.

-

Methylene Carbons (-CH₂-) (δ ≈ 40-45 ppm): Two distinct signals for the non-equivalent ethyl methylene carbons.

-

Methyl Carbon (Aromatic) (δ ≈ 18-22 ppm): The ortho-methyl carbon signal.

-

Methyl Carbons (Ethyl) (δ ≈ 12-15 ppm): Two distinct signals for the non-equivalent ethyl methyl carbons.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the tertiary amide carbonyl group.

-

C=O Stretch (Amide): A strong, sharp peak around 1630-1660 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C-N Stretch: Around 1250-1350 cm⁻¹.

-

-

MS (Mass Spectrometry): GC-MS data for this compound is noted in the PubChem database.[1]

-

Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight.

-

Key Fragments: Expect fragmentation patterns involving the loss of ethyl groups (M-29), the diethylamino group, and cleavage at the benzoyl bond (m/z = 119 for the o-toluoyl cation).

-

Synthesis and Manufacturing

The synthesis of N,N-Diethyl-2-methylbenzamide typically follows established routes for amide formation from carboxylic acids. The most common laboratory- and industrial-scale approach involves the activation of the carboxylic acid group of 2-methylbenzoic acid (o-toluic acid) followed by nucleophilic acyl substitution with diethylamine.

Standard Synthesis Workflow: Acyl Chloride Method

The conversion of the carboxylic acid to a more reactive acyl chloride is a highly reliable and efficient method. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[5][6] The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride intermediate.[7]

Caption: General synthesis workflow for N,N-Diethyl-2-methylbenzamide.

Detailed Laboratory Protocol

This protocol describes a self-validating system for synthesizing N,N-Diethyl-2-methylbenzamide from 2-methylbenzoic acid.

Materials:

-

2-Methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (or other inert solvent)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Diethylamine

-

Pyridine (or triethylamine, as an HCl scavenger)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Carboxylic Acid:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzoic acid (1.0 eq).

-

Add anhydrous toluene to dissolve the acid.

-

Add a catalytic amount of DMF (2-3 drops).

-

Causality: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride, which is more susceptible to attack by the carboxylate.

-

Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet).

-

Self-Validation: The reaction is complete when no more gas evolves, indicating the full conversion of the carboxylic acid.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-methylbenzoyl chloride is used directly in the next step.

-

-

Amidation Reaction:

-

Dissolve the crude 2-methylbenzoyl chloride in anhydrous diethyl ether.

-

In a separate flask, dissolve diethylamine (1.5 eq) and pyridine (1.5 eq) in anhydrous diethyl ether.

-

Cool the amine solution in an ice bath (0 °C).

-

Slowly add the acyl chloride solution dropwise to the stirred amine solution. A white precipitate (pyridinium hydrochloride) will form immediately.

-

Causality: The reaction is highly exothermic; slow addition at 0 °C controls the reaction rate and minimizes side reactions. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

-

Self-Validation: Each wash removes specific impurities. The bicarbonate wash should be done carefully until no more CO₂ effervescence is observed.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude N,N-Diethyl-2-methylbenzamide can be purified by vacuum distillation to yield a clear, colorless to slightly yellow liquid.

-

Applications and Mechanism of Action

Primary Application: Insect Repellent

The primary application of N,N-Diethyl-2-methylbenzamide is as an insect repellent, functioning similarly to its meta-isomer, DEET.[2] It is effective against a range of biting insects, including mosquitoes and ticks.[2] Early studies indicated that the ortho-, meta-, and para-isomers of diethyltoluamide are all effective repellents, though the meta-isomer (DEET) became the commercial standard.[2] This prevalence is likely due to an optimized balance of repellent efficacy, a more favorable toxicological profile, and established manufacturing processes. The ortho-isomer, however, remains a valuable compound for comparative studies to understand how molecular geometry influences interactions with insect olfactory receptors.

Mechanism of Repellency

While not an insecticide (it does not kill insects), the compound functions by disrupting an insect's ability to locate a host.[8] The primary mechanism of action for DEET, which is presumed to be identical for the ortho-isomer, involves interactions with the insect's olfactory system.

-

Olfactory Receptor Disruption: The molecule interferes with specialized odorant receptors on the mosquito's antennae.[9] These receptors are finely tuned to detect volatile organic compounds emitted by hosts, such as lactic acid and carbon dioxide.[9]

-

"Bewilderment" Hypothesis: Rather than simply being an unpleasant odor, DEET is thought to confuse the insect's olfactory neurons, effectively "blinding" them to the chemical cues that signal a potential blood meal.[10]

-

Contact Chemoreception: Some evidence suggests that mosquitoes can also be repelled upon direct contact with the compound via chemosensory hairs on their legs.[10]

Caption: Proposed mechanism of action for insect repellency.

Safety and Toxicology

The toxicological profile of a compound is paramount for any application involving potential human exposure. While extensive data exists for DEET, specific data for the ortho-isomer is less common. However, key comparative insights and general chemical safety principles provide a strong framework for safe handling.

Toxicological Profile Summary

-

Comparative Toxicity: Early comparative studies suggested that N,N-Diethyl-2-methylbenzamide (o-DEET) is somewhat more toxic than the meta-isomer (DEET), while the para-isomer is slightly less toxic.[2] This highlights the importance of isomeric purity in final formulations.

-

Dermal Absorption: Like DEET, the ortho-isomer is expected to be partially absorbed through the skin.[2] After absorption, it is likely metabolized by the liver and its metabolites are excreted in the urine.[2]

-

General Hazards: Based on the known effects of DEET and other benzamides, potential hazards include irritation to the eyes and mucous membranes.[11] While skin irritation is possible, it is generally less of a concern than with other chemical classes. Ingestion or significant inhalation can pose more severe risks, including potential neurotoxicity.[11]

Handling and Safety Precautions

For research and laboratory professionals, adherence to standard chemical safety protocols is essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.

-

Exposure Control: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Regulatory Status: In some jurisdictions, such as Australia, this specific chemical does not have an individual approval for use on its own but may be a component in a product covered by a group standard.[1]

Conclusion

N,N-Diethyl-2-methylbenzamide is a scientifically significant isomer of DEET that serves as an important tool for structure-activity relationship studies in the field of insect repellents. Its synthesis is straightforward, utilizing standard amidation chemistry. While its repellent efficacy is comparable to DEET, its slightly higher toxicity has likely contributed to the commercial dominance of the meta-isomer. For researchers, this compound offers a valuable platform for investigating the nuanced interactions between repellent molecules and insect sensory systems, potentially guiding the rational design of next-generation active ingredients with improved safety and efficacy profiles.

References

-

Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525. Available at: [Link]

-

Wikipedia contributors. (2024). DEET. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75945, 2-Methyl-N,N-diethylbenzamide. Retrieved January 24, 2026, from [Link].

-

Choi, D. B., et al. (2012). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Parasitology Research, 111(1), 399-404. Available at: [Link]

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Pharmaffiliates. (n.d.). N,N-Diethyl-2-methylbenzamide. Retrieved January 24, 2026, from [Link].

-

Dr.Oracle. (2025). What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. Retrieved January 24, 2026, from [Link].

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. Available at: [Link]

-

SciELO Cuba. (2020). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 24, 2026, from [Link].

-

U.S. Environmental Protection Agency. (2025). DEET. Retrieved January 24, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 24, 2026, from [Link].

-

ResearchGate. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). Available at: [Link].

-

University of Colorado Boulder. (2009). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Available at: [Link].

-

ResearchGate. (2019). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Available at: [Link].

-

National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Retrieved January 24, 2026, from [Link].

-

Reddit. (2023). NMR spectrum of n,n-diethylbenzamide. Retrieved January 24, 2026, from [Link].

Sources

- 1. 2-Methyl-N,N-diethylbenzamide | C12H17NO | CID 75945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. reddit.com [reddit.com]

- 5. scielo.sld.cu [scielo.sld.cu]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 8. epa.gov [epa.gov]

- 9. DEET Technical Fact Sheet [npic.orst.edu]

- 10. DEET - Wikipedia [en.wikipedia.org]

- 11. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of N,N-Diethyl-2-methylbenzamide (DEET) as an Insect Repellent

Executive Summary

N,N-Diethyl-2-methylbenzamide, commonly known as DEET, has remained the gold standard for insect repellents for over six decades, offering broad-spectrum protection against a variety of disease-vectoring arthropods.[1][2][3] Despite its long-standing use and undisputed efficacy, the precise molecular and neurophysiological mechanisms underpinning its repellent activity are multifaceted and have been the subject of extensive research and scientific debate. This technical guide synthesizes the current understanding of DEET's mode of action, moving beyond a simplistic view to explore the complex interplay of olfactory, gustatory, and neurological effects that contribute to its powerful repellent properties. We will delve into the leading hypotheses, the key molecular targets identified to date, and the experimental methodologies that have been pivotal in advancing our knowledge. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and nuanced understanding of this critical tool in public health.

The Multi-Modal Nature of DEET Repellency: A Paradigm Shift

Early theories on DEET's mode of action were varied, proposing that it might function by inhibiting sensory neurons, activating competing behavioral responses, or simply "jamming" the insect's sensory circuits.[4] Modern research, however, paints a more intricate picture, revealing that DEET operates through multiple, potentially synergistic, mechanisms that can be broadly categorized into spatial (non-contact) and contact repellency.[2][3][4]

Spatial Repellency: At a distance, DEET primarily targets the insect's olfactory system, interfering with its ability to locate a host.[3][4][5] This is not a simple case of masking human odors; rather, DEET actively modulates the insect's perception of its environment.[6][7]

Contact Repellency: Upon direct contact, DEET engages the insect's gustatory system and other chemosensors, leading to a strong aversive response.[2][4][5][8] This contact irritancy is a crucial component of its overall effectiveness.

The following sections will dissect these modes of action, examining the molecular players and neurophysiological pathways involved.

Olfactory System Modulation: Disrupting the Scent Trail

The insect olfactory system is a exquisitely sensitive apparatus for detecting volatile chemical cues, including those emanating from a potential host. DEET's interaction with this system is complex and has led to two primary, non-mutually exclusive hypotheses: the "smell and avoid" hypothesis and the "confusant" hypothesis.[2][4]

2.1. Molecular Targets in the Olfactory System

A significant body of research has focused on identifying the specific receptors that mediate DEET's effects on the olfactory system. These include Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

-

Odorant Receptors (ORs): Insect ORs are heteromeric complexes, typically consisting of a highly conserved co-receptor, Orco, and a variable odorant-binding subunit that confers ligand specificity.[5][7] DEET has been shown to directly interact with and modulate the activity of these receptor complexes.[5][7] For instance, studies have demonstrated that DEET can inhibit the response of certain ORs to attractive odors like lactic acid.[4] In the Southern house mosquito, Culex quinquefasciatus, a specific receptor, CquiOR136, has been identified as being directly activated by DEET, triggering a repellent response.[1][3] Knockdown of this receptor significantly reduces the mosquito's aversion to DEET.[1]

-

Ionotropic Receptors (IRs): Another class of chemoreceptors, the IRs, has also been implicated in DEET's mode of action. The highly conserved receptor Ir40a, located in the sacculus of the Drosophila antenna, has been identified as a DEET-sensitive neuron.[9] Silencing these neurons or knocking down Ir40a expression leads to a loss of avoidance behavior to DEET, suggesting its crucial role in mediating repellency across different insect species.[9]

The ongoing debate in the scientific community revolves around the relative importance of ORs versus IRs in mediating the primary repellent effect of DEET.[1] Evidence suggests that both receptor families likely contribute to the overall behavioral response.

2.2. The "Smell and Avoid" vs. "Confusant" Hypotheses

The identification of specific DEET-activated receptors lends credence to the "smell and avoid" hypothesis , which posits that insects find the smell of DEET inherently repellent and actively move away from it.[2][4]

Conversely, the "confusant" hypothesis suggests that DEET's primary role is to disrupt the normal processing of attractive host odors.[4][10] Electrophysiological studies have shown that DEET can have varied effects on different olfactory receptor neurons (ORNs) when co-presented with an odorant, sometimes causing activation and other times inhibition.[4][10] This scrambling of the odor code could confuse the insect, making it unable to effectively navigate towards a host.[10]

It is plausible that both mechanisms are at play, with the predominant effect depending on the insect species, the specific receptors involved, and the concentration of DEET.

Contact Chemorepulsion: A Matter of Taste and Touch

Beyond its effects on the sense of smell, DEET is a potent contact repellent.[2][4][5][8] Insects that land on a DEET-treated surface are quickly prompted to leave. This aversion is mediated by the gustatory system and chemosensory hairs on the insect's tarsi (feet) and mouthparts.[8]

3.1. Gustatory Receptors (GRs)

While the specific gustatory receptors that detect DEET are still being fully elucidated, it is clear that they play a significant role in its repellent action. The bitter taste of DEET to insects likely contributes to the immediate "take-off" response observed upon contact.[2]

Neurophysiological Impacts: Beyond Sensory Perception

While the primary mode of action is believed to be through chemosensory pathways, some research has pointed to more direct neurotoxic effects of DEET.

4.1. Acetylcholinesterase (AChE) Inhibition

Several studies have suggested that DEET can inhibit acetylcholinesterase (AChE), a critical enzyme in the central nervous system responsible for breaking down the neurotransmitter acetylcholine.[11][12][13] Inhibition of AChE leads to a toxic buildup of acetylcholine, disrupting nerve signal transmission.[11][13] However, the concentrations of DEET required to cause significant AChE inhibition in vitro are often much higher than those likely to be encountered by an insect in a real-world scenario.[14] Further research has shown that DEET is a poor inhibitor of AChE, with IC50 values in the millimolar range, suggesting this is unlikely to be its primary mode of action for repellency or toxicity in insects.[14]

4.2. Octopaminergic System Modulation

A more compelling line of evidence points to DEET's interaction with the octopaminergic system in insects.[14] Octopamine is a key neurotransmitter in invertebrates, analogous to norepinephrine in vertebrates, and is involved in various physiological and behavioral processes. Studies have shown that DEET can cause neuroexcitation in the insect central nervous system, an effect that is blocked by the octopamine receptor antagonist phentolamine.[14] Furthermore, DEET has been shown to increase intracellular calcium levels via octopamine receptors.[14] This suggests that DEET may exert some of its effects by targeting octopaminergic synapses, leading to neuronal hyperexcitation and contributing to its toxic effects at high concentrations.[14]

Experimental Methodologies for Elucidating DEET's Mode of Action

The complex and multifaceted nature of DEET's mode of action has necessitated the use of a diverse array of experimental techniques. The following are key protocols that have been instrumental in advancing our understanding.

5.1. Electrophysiological Recordings

Single Sensillum Recording (SSR): This technique allows for the direct measurement of the electrical activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna.

Protocol: Single Sensillum Recording (SSR)

-

Insect Preparation: An adult insect (e.g., mosquito or fruit fly) is immobilized on a microscope slide using dental wax or a similar adhesive, with one antenna exposed and stabilized.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a sensillum, while a reference electrode is inserted into the insect's eye or another part of the body.

-

Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Test odorants, including DEET and host cues, are introduced into the airstream for a defined duration using a stimulus controller.

-

Data Acquisition: The electrical signals (action potentials) from the OSNs are amplified, filtered, and recorded using specialized software.

-

Analysis: The firing rate of the neuron in response to different stimuli is quantified by counting the number of spikes in a defined time window before, during, and after the stimulus presentation. This allows for the characterization of excitatory, inhibitory, or modulatory effects of DEET.

Causality and Self-Validation: By directly measuring neuronal responses to specific chemical stimuli, SSR provides a direct link between a compound and its effect on the peripheral olfactory system. The use of a control airstream and precise timing of stimulus delivery ensures that the observed changes in neuronal activity are a direct result of the test compound.

5.2. Heterologous Expression Systems

To study the function of specific chemoreceptors in isolation, they can be expressed in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: cRNA encoding the insect odorant receptor (e.g., an OR/Orco complex) is microinjected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte expressing the receptor of interest is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current measurement). The oocyte is continuously perfused with a buffer solution.

-

Ligand Application: Test compounds, including DEET and known receptor agonists, are applied to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: The current responses elicited by the application of ligands are recorded. The amplitude and kinetics of the current provide a quantitative measure of receptor activation or inhibition.

Causality and Self-Validation: This in vitro system allows for the unambiguous attribution of a response to a specific receptor or receptor complex, as other cellular components of the native neuron are absent. Dose-response curves can be generated to determine the potency and efficacy of different compounds.

5.3. Behavioral Assays

Ultimately, the repellent effect of a compound must be validated through behavioral assays that measure the insect's aversion to the chemical.

Protocol: T-maze Olfactometer Assay

-

Apparatus: A T-shaped maze is constructed from glass or acrylic tubing. One arm of the "T" contains a control stimulus (e.g., solvent-treated filter paper), while the other arm contains the test stimulus (e.g., DEET-treated filter paper). A stream of air flows from each arm towards the base of the "T".

-

Insect Release: A cohort of insects is released at the base of the T-maze.

-

Choice and Data Collection: The insects are allowed a set amount of time to move up the maze and choose one of the arms. The number of insects in each arm is counted at the end of the trial.

-

Analysis: A preference index or repellency index is calculated based on the distribution of the insects. A significant avoidance of the arm containing DEET indicates a repellent effect.

Causality and Self-Validation: This assay provides a clear and quantifiable measure of an insect's behavioral response to a volatile chemical. The use of a control arm and the randomization of the stimulus and control positions between trials help to eliminate positional bias and ensure that the observed choice is driven by the chemical cue.

Visualizing the Complexity: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

6.1. Proposed Olfactory Mechanisms of DEET Action

Caption: Proposed olfactory mechanisms of DEET, illustrating both direct receptor modulation and interference with host odor signaling.

6.2. Experimental Workflow for Receptor Characterization

Caption: A streamlined workflow for characterizing the interaction of DEET with specific insect chemoreceptors using a heterologous expression system.

Quantitative Data Summary

The following table summarizes key findings from various studies on the molecular targets of DEET.

| Molecular Target | Insect Species | Effect of DEET | Experimental System | Key Finding |

| Orco (Olfactory co-receptor) | Drosophila melanogaster, Aedes aegypti | Required for DEET-mediated inhibition of attraction | Behavioral assays, Electrophysiology | DEET's repellent effect is dependent on a functional Orco.[7] |

| CquiOR136 | Culex quinquefasciatus | Direct activation | Xenopus oocytes (TEVC) | This specific OR is a direct target for DEET, mediating repellency.[1][3] |

| Ir40a | Drosophila melanogaster | Activation of Ir40a-expressing neurons | Electrophysiology, Behavioral assays | A highly conserved IR that is crucial for DEET avoidance behavior.[9] |

| Acetylcholinesterase (AChE) | Various insects and mammals | Inhibition | In vitro enzyme assays | DEET is a very weak inhibitor of AChE, making this an unlikely primary mode of action for repellency.[14] |

| Octopamine Receptors | Housefly | Neuroexcitation, increased intracellular Ca2+ | Neurophysiological recordings, Cell-based assays | DEET targets the octopaminergic system, which may contribute to its toxic effects at high doses.[14] |

Conclusion and Future Directions

The mode of action of DEET is a compelling example of a multi-modal chemical defense. It is not a simple "one-receptor, one-ligand" interaction but rather a sophisticated disruption of the insect's chemosensory world. DEET acts as both a spatial repellent, by confusing and overwhelming the olfactory system through interactions with both ORs and IRs, and as a contact repellent, by activating gustatory pathways. While the neurotoxic effects on systems like the octopaminergic pathway may contribute to its overall impact, the primary repellent activity is rooted in its ability to manipulate sensory perception.

Future research should continue to focus on:

-

Deorphanizing additional ORs and GRs that respond to DEET in a wider range of vector species.

-

Investigating the downstream neural circuits that are activated by DEET-sensitive neurons to better understand how the brain processes these signals to generate an aversive behavior.

-

Exploring the potential for synergistic interactions between the different modes of action.

-

Leveraging the growing understanding of DEET's molecular targets to design and develop the next generation of insect repellents that are equally effective but with improved safety profiles and reduced environmental impact.[4]

By continuing to unravel the mysteries of how this remarkable compound works, we can better equip ourselves in the ongoing battle against vector-borne diseases.

References

-

DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC, 6(4), e1037134. [Link]

-

Xu, P., et al. (2014). Mosquito odorant receptor for DEET and methyl jasmonate. PNAS, 111(46), 16492–16497. [Link]

-

Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. [Link]

-

Kain, P., et al. (2013). Odour receptors and neurons for detection of DEET and new insect repellents. Nature, 502(7472), 507–512. [Link]

-

Max Planck Institute for Chemical Ecology. (2011). How anti-mosquito repellents disorient insects. Max-Planck-Gesellschaft. [Link]

-

Wikipedia. (n.d.). DEET. [Link]

-

Afify, A., et al. (2020). Interactions of DEET and Novel Repellents With Mosquito Odorant Receptors. Journal of Medical Entomology, 57(2), 483–491. [Link]

-

Leal, W. S. (2014). The enigmatic reception of DEET – the gold standard of insect repellents. PMC, 6(4), e1037133. [Link]

-

Pellegrino, M., et al. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature, 478(7370), 511–514. [Link]

-

Less Mosquito. (n.d.). Deet May Have Damaging Effects On Nervous System. [Link]

-

ScienceDaily. (2009). Popular Insect Repellent Deet Is Neurotoxic. [Link]

-

U.S. Environmental Protection Agency. (2025). DEET. [Link]

-

Ditzen, M., et al. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. Science, 319(5871), 1838–1842. [Link]

-

Beyond Pesticides. (2009). Study Finds that Mosquito Repellent DEET Affects Nervous System. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. DEET - Wikipedia [en.wikipedia.org]

- 3. The enigmatic reception of DEET – the gold standard of insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. chemconnections.org [chemconnections.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How anti-mosquito repellents disorient insects [mpg.de]

- 11. lessmosquito.com [lessmosquito.com]

- 12. sciencedaily.com [sciencedaily.com]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N,N-Diethyl-2-methylbenzamide Purification

Welcome to the comprehensive technical support guide for the purification of N,N-Diethyl-2-methylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the synthesis and purification of this compound. While much of the literature focuses on its meta-isomer, DEET (N,N-diethyl-m-toluamide), the principles and techniques discussed here are directly applicable and have been adapted for the ortho-isomer, N,N-Diethyl-2-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N,N-Diethyl-2-methylbenzamide?

A1: The impurity profile of N,N-Diethyl-2-methylbenzamide largely depends on the synthetic route employed. Common impurities include:

-

Unreacted Starting Materials: 2-methylbenzoic acid and diethylamine.

-

Reagent-Derived Byproducts: If acyl chlorides are prepared using reagents like thionyl chloride, residual chlorinated compounds can be present.[1]

-

Isomeric Impurities: Depending on the purity of the starting 2-methylbenzoic acid, other isomers of toluic acid could lead to the formation of isomeric N,N-diethyltoluamides.

-

Thermally Induced Byproducts: High reaction or distillation temperatures can cause decomposition, leading to colored impurities and other degradation products.[1][2]

-

Hydrolysis Products: Exposure to water, especially at non-neutral pH, can lead to the hydrolysis of the amide bond, reverting to 2-methylbenzoic acid and diethylamine.

Q2: What is the expected purity for technical-grade and high-purity N,N-Diethyl-2-methylbenzamide?

A2: Technical-grade N,N-Diethyl-2-methylbenzamide typically has a purity of 95-97%, which is suitable for many commercial applications.[2] For research and pharmaceutical applications, a higher purity of >99% is often required, which can be achieved through techniques like column chromatography or fractional vacuum distillation.[1]

Q3: What analytical methods are recommended for assessing the purity of N,N-Diethyl-2-methylbenzamide?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[3][4]

-

High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and non-volatile impurities.[2][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the amide functional group and the absence of starting materials like carboxylic acids.[4]

Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification of N,N-Diethyl-2-methylbenzamide.

Liquid-Liquid Extraction Issues

Problem: I'm observing persistent emulsions during aqueous workup.

-

Causality: Emulsions are often caused by the presence of acidic or basic impurities that act as surfactants, or by vigorous shaking. The slight miscibility of some organic solvents with water can also contribute.

-

Solutions:

-

Brine Wash: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and helping to break the emulsion.

-

Solvent Addition: Add a small amount of a different, less polar organic solvent (e.g., hexane if you are using dichloromethane) to change the overall polarity of the organic phase.

-

Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

-

Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.

-

Problem: My product is not separating well from the aqueous layer.

-

Causality: This can happen if the pH of the aqueous layer is not optimal, leading to the salt formation of either acidic or basic compounds, which can then be partially soluble in the organic layer.

-

Solutions:

-

pH Adjustment: Ensure the pH of the aqueous layer is appropriate for the impurities you are trying to remove. An acidic wash (e.g., dilute HCl) will remove basic impurities like diethylamine, while a basic wash (e.g., dilute NaOH or NaHCO₃) will remove acidic impurities like 2-methylbenzoic acid.

-

Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient at recovering the product than a single extraction with a large volume.

-

Vacuum Distillation Troubleshooting

Problem: My product is turning dark during vacuum distillation.

-

Causality: N,N-Diethyl-2-methylbenzamide can be susceptible to thermal degradation at elevated temperatures, leading to the formation of colored byproducts.[1][2] This is exacerbated by the presence of acidic or basic impurities.

-

Solutions:

-

Improve Vacuum: Ensure your vacuum system is capable of achieving a low enough pressure to significantly reduce the boiling point of your compound. A good vacuum pump and leak-free connections are essential.

-

Pre-neutralize: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities.

-

Use a Vigreux Column: A short Vigreux column can help to prevent less volatile, colored impurities from being carried over with the distillate.

-

Temperature Control: Use an oil bath with a magnetic stirrer for even heating and to avoid localized overheating. Set the bath temperature only slightly higher than the boiling point of your compound at the given pressure.

-

Problem: I'm seeing bumping or foaming during distillation.

-

Causality: Bumping occurs when the liquid superheats and then boils violently. Foaming can be caused by the presence of impurities that lower the surface tension of the liquid.

-

Solutions:

-

Stirring: Vigorous stirring with a magnetic stir bar is the most effective way to prevent bumping.

-

Boiling Chips: If magnetic stirring is not possible, use fresh, porous boiling chips. Do not add boiling chips to hot liquid.

-

Anti-foaming Agents: In severe cases, a very small amount of a high-boiling silicone-based anti-foaming agent can be added. However, this will contaminate your product, so it should only be used if the distillate will be further purified.

-

Column Chromatography Optimization

Problem: I'm getting poor separation of my product from an impurity.

-

Causality: The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical for achieving good separation. If the polarity of the eluent is too high, all compounds will elute quickly with poor separation. If it's too low, elution will be very slow.

-

Solutions:

-

TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system will give your product an Rf value of around 0.3 and show good separation from other spots.

-

Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.

-

Change Adsorbent: If you are using silica gel and still getting poor separation, consider switching to a different adsorbent like alumina, which has different selectivity.

-

Experimental Protocols

Protocol 1: High-Purity Purification by Flash Column Chromatography

This protocol is suitable for obtaining high-purity N,N-Diethyl-2-methylbenzamide for research or as an analytical standard.

-

Preparation of the Column:

-

Select a glass column appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of adsorbent to crude product by weight).

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude N,N-Diethyl-2-methylbenzamide in a minimal amount of the initial eluent or a suitable solvent.

-

Carefully apply the sample to the top of the column.

-

-

Elution:

-

Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

-

Collect fractions and monitor the elution by TLC.

-

-

Fraction Analysis and Product Recovery:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N,N-Diethyl-2-methylbenzamide.

-

Protocol 2: Bulk Purification by Vacuum Distillation

This protocol is suitable for purifying larger quantities of N,N-Diethyl-2-methylbenzamide.

-

Setup:

-

Assemble a vacuum distillation apparatus with a round-bottom flask, a short Vigreux column, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

-

Ensure all joints are properly sealed with vacuum grease.

-

-

Procedure:

-

Place the crude N,N-Diethyl-2-methylbenzamide and a magnetic stir bar in the distillation flask.

-

Begin stirring and slowly reduce the pressure in the system.

-

Once the desired pressure is reached, begin heating the distillation flask gently in an oil bath.

-

Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

-

Discard the first few drops (forerun) and the residue in the distillation flask.

-

Data Presentation

Table 1: Comparison of Purification Techniques for N,N-Diethyl-2-methylbenzamide

| Technique | Purity Achievable | Throughput | Key Advantages | Key Disadvantages |

| Liquid-Liquid Extraction | Low to Moderate | High | Simple, fast, good for initial cleanup. | Not effective for impurities with similar solubility; can have emulsion issues. |

| Vacuum Distillation | Moderate to High | High | Excellent for removing non-volatile and some volatile impurities; scalable. | Risk of thermal degradation; not effective for separating compounds with close boiling points. |

| Flash Column Chromatography | Very High (>99%) | Low to Moderate | Excellent for separating closely related compounds; high purity achievable. | Can be time-consuming and requires significant solvent usage; not easily scalable. |

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial purity of your N,N-Diethyl-2-methylbenzamide.

Sources

Technical Support Center: Formulation Stability of N,N-Diethyl-2-methylbenzamide (DEET)

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N,N-Diethyl-2-methylbenzamide (DEET). This guide is designed to provide in-depth, field-proven insights into the stability challenges of DEET in various formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental endeavors.

Understanding DEET Stability: A Formulator's Perspective

N,N-Diethyl-2-methylbenzamide, commonly known as DEET, is the gold standard in insect repellents. While highly effective, its formulation into stable and aesthetically pleasing consumer products presents several challenges. As a potent solvent, DEET can interact with other formulation components and packaging materials, leading to physical and chemical instability over time.[1] This guide will navigate the complexities of DEET's stability profile, offering practical solutions to common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that influence the stability of DEET in a formulation?

A1: The stability of DEET is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and interactions with other excipients in the formulation. DEET is generally stable under neutral and mildly acidic conditions but can undergo hydrolysis at extreme pH values.[2] It is also susceptible to photodegradation upon exposure to UV radiation.[3]

Q2: What are the main degradation pathways for DEET?

A2: The main degradation pathways for DEET include:

-

Hydrolysis: The amide bond in DEET can be cleaved under strongly acidic or alkaline conditions to form 2-methylbenzoic acid and diethylamine.[2]

-

Photodegradation: Exposure to UV light, particularly UVC, can induce degradation, leading to the formation of various byproducts.[3][4]

-